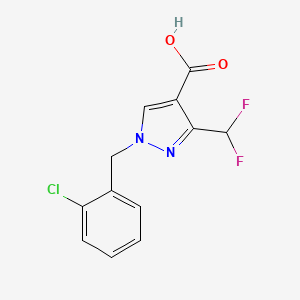
1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a chlorobenzyl group, a difluoromethyl group, and a pyrazole ring
准备方法
1-(2-氯苄基)-3-(二氟甲基)-1H-吡唑-4-羧酸的合成通常涉及多个步骤,从易获得的前体开始。一种常见的合成路线包括以下步骤:
吡唑环的形成: 吡唑环可以通过肼与 1,3-二酮的反应合成。
氯苄基的引入: 氯苄基通过亲核取代反应引入,其中合适的氯苄基卤化物与吡唑衍生物反应。
二氟甲基的添加: 二氟甲基在特定的反应条件下使用二氟甲基化试剂引入。
工业生产方法可能涉及优化这些步骤以提高产率和纯度,通常使用催化剂和受控反应环境。
化学反应分析
1-(2-氯苄基)-3-(二氟甲基)-1H-吡唑-4-羧酸会发生各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂氧化,导致形成相应的羧酸或酮。
还原: 还原反应可以将该化合物转化为醇或胺,具体取决于所用试剂。
取代: 氯苄基可以发生亲核取代反应,其中氯原子被其他亲核试剂取代。
这些反应中常用的试剂包括用于氧化的高锰酸钾、用于还原的氢化锂铝和用于亲核取代的氢氧化钠。形成的主要产物取决于所采用的具体反应条件和试剂。
科学研究应用
1-(2-氯苄基)-3-(二氟甲基)-1H-吡唑-4-羧酸在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂分子的构件,特别是在开发药物和农用化学品中。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗炎特性。
医学: 目前正在进行研究,以探索其作为各种疾病治疗剂的潜力。
工业: 它被用于生产具有特定性质的专业化学品和材料。
作用机制
1-(2-氯苄基)-3-(二氟甲基)-1H-吡唑-4-羧酸的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能抑制或激活酶、受体或其他蛋白质,从而导致一系列生化事件。需要详细研究才能阐明所涉及的确切分子靶标和途径。
相似化合物的比较
1-(2-氯苄基)-3-(二氟甲基)-1H-吡唑-4-羧酸可以与其他类似化合物进行比较,例如:
1-(2-氯苄基)-1H-苯并咪唑-2-硫醇: 该化合物共享氯苄基,但具有苯并咪唑环而不是吡唑环。
2-{[1-(2-氯苄基)-1H-苯并咪唑-2-基]硫代}-N'-(2-羟基苄叉基)乙酰肼: 该化合物也包含氯苄基,但结构更复杂,具有额外的官能团。
生物活性
1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including anti-inflammatory and anticancer properties, as well as its synthesis and pharmacological profiles.
Chemical Structure and Properties
The compound has the following molecular structure:
- Chemical Formula : C12H10ClF2N2O2
- Molecular Weight : 286.67 g/mol
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. In particular, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.
- Case Study : A series of pyrazole derivatives were evaluated for their COX-1 and COX-2 inhibitory activities. The compound demonstrated a selective COX-2 inhibition with an index of 8.22, suggesting a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.
- Research Findings : In vitro studies indicated that this compound inhibited cell proliferation in several cancer types, including lung and colon cancers. The mechanism of action appears to involve the induction of apoptosis through modulation of the Bcl-2 family of proteins .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Pyrazole Ring : Reaction between difluoromethyl ketones and hydrazine derivatives.
- Carboxylation : Introduction of the carboxylic acid group through oxidation or direct carboxylation methods.
Data Table: Biological Activities Overview
属性
分子式 |
C12H9ClF2N2O2 |
|---|---|
分子量 |
286.66 g/mol |
IUPAC 名称 |
1-[(2-chlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9ClF2N2O2/c13-9-4-2-1-3-7(9)5-17-6-8(12(18)19)10(16-17)11(14)15/h1-4,6,11H,5H2,(H,18,19) |
InChI 键 |
PCUOJLLZJBBISR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)C(F)F)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















